Cannabinol is a dibenzopyran.
Cannabinol (CBN) is a physiologically inactive constituent of Cannabis sativa.
Cannabinol is a natural product found in Cannabis sativa with data available.
Cannabinol is a cannabinoid isolated from the plant Cannabis that is a metabolite of tetrahydrocannabinol (THC), with potential immunosuppressive and anti-inflammatory activities. Cannabinol preferentially binds to the cannabinoid G-protein coupled receptor CB2, which is mainly expressed on a variety of immune cells, such as T-cells, B-cells, macrophages and dendritic cells. Stimulation of CB2 receptors by cannabinol may both trigger apoptosis in these cells and inhibit the production of a variety of cytokines. Cannabinol exerts minimal affinity for CB1 and has a weak effect on the central nervous system.
A physiologically inactive constituent of Cannabis sativa L.
Cannabinol
CAS No.: 521-35-7
Cat. No.: VC0004639
Molecular Formula: C21H26O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 521-35-7 |
---|---|
Molecular Formula | C21H26O2 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | 6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol |
Standard InChI | InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3 |
Standard InChI Key | VBGLYOIFKLUMQG-UHFFFAOYSA-N |
SMILES | CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Canonical SMILES | CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Appearance | A 1 mg/ml solution in methanol |
Boiling Point | 365 °F at 0.05 mmHg (NTP, 1992) |
Melting Point | 169 to 171 °F (NTP, 1992) |
Introduction
Chemical Structure and Biosynthesis
Molecular Architecture
CBN (C₂₁H₂₆O₂) belongs to the dibenzopyran class of cannabinoids, characterized by a benzo[c]chromene scaffold with a pentyl side chain at the C-3 position and a hydroxyl group at C-1 . Its structure arises from the oxidative degradation of THC, wherein exposure to heat, light, or air triggers cyclization and loss of a hydrogen atom from the terpenoid moiety. This process converts THC’s tricyclic structure into CBN’s bicyclic framework, altering its receptor affinity and pharmacological profile .
Pharmacological Profile
Cannabinoid Receptor Interactions
CBN acts as a partial agonist at both CB1 and CB2 receptors, though with markedly lower potency than THC.
CB1 Receptor Affinity
CBN’s affinity for CB1 receptors is approximately 10-fold weaker than THC (Ki = 211 nM vs. 21 nM for THC), resulting in reduced psychoactivity . This diminished CB1 activity underpins its lack of intoxicating effects, making it unsuitable for recreational use but advantageous for therapeutic applications requiring minimal cognitive disruption .
CB2 Receptor Activity
At CB2 receptors, CBN exhibits variable agonist activity across studies, with reported potencies ranging from 2–4 times lower than THC . This variability may stem from differences in experimental conditions, such as receptor conformational states or tissue-specific expression patterns .
Non-Cannabinoid Receptor Targets
CBN modulates several non-cannabinoid receptors, broadening its pharmacological scope:
-
TRPV1/2 Channels: Activates transient receptor potential vanilloid channels, contributing to analgesic and anti-inflammatory effects .
-
PPARγ: Binds peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in lipid metabolism and inflammation .
-
5-HT1A Serotonin Receptors: Exhibits partial agonism, potentially influencing mood and anxiety pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume